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Compound of Interest

Compound Name: Tips-tap

Cat. No.: B14037076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the charge

carrier mobility of 2,7-bis(triisopropylsilylethynyl)tetrabenzo[a,c,e,g]cyclooctatetraene (TIPS-
TAP), an organic semiconductor of interest for various electronic applications. The charge

carrier mobility, a key parameter governing device performance, can be determined using

several techniques. This note will focus on the most common methods: Field-Effect Transistor

(FET), Space-Charge-Limited Current (SCLC), and Time-of-Flight (ToF) measurements.

Data Presentation
Quantitative data for the charge carrier mobility of TIPS-TAP is emerging. The following table

summarizes available data and provides comparative values for the related, and more

extensively studied, molecule TIPS-pentacene.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14037076?utm_src=pdf-interest
https://www.benchchem.com/product/b14037076?utm_src=pdf-body
https://www.benchchem.com/product/b14037076?utm_src=pdf-body
https://www.benchchem.com/product/b14037076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14037076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Material
Measurement
Technique

Hole Mobility
(μh) [cm²/Vs]

Electron
Mobility (μe)
[cm²/Vs]

Notes

TIPS-TAP
Field-Effect

Transistor (FET)
Not Reported Up to 13.3[1]

Mobility was

enhanced by

removing polar

solvent residues.

Chlorine-

Substituted

TIPS-TAP

Field-Effect

Transistor (FET)
Not Reported Up to 27.8[2]

Halogen

substitution can

significantly

impact mobility.

TIPS-Pentacene
Field-Effect

Transistor (FET)
~0.8 - 4.6[3]

Not commonly

reported

Hole mobility is

well-documented

and sensitive to

processing

conditions.

TIPS-Pentacene
Time-of-Flight

(ToF)
~10⁻³[3] Not Reported

Measures bulk

mobility.

Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible charge

carrier mobility measurements. Below are methodologies for the key techniques.

Field-Effect Transistor (FET) Measurement
This is the most common technique for characterizing thin-film transistors and extracting

charge carrier mobility.

Device Fabrication (Bottom-Gate, Top-Contact Architecture):

Substrate Cleaning: Begin with a heavily n-doped silicon wafer with a thermally grown silicon

dioxide (SiO₂) layer (typically 200-300 nm) acting as the gate dielectric. Clean the substrate

sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes

each. Dry the substrate with a stream of nitrogen gas.
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Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-

assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or

hexamethyldisilazane (HMDS). This is typically done by vapor deposition or spin-coating.

Organic Semiconductor Deposition: Prepare a solution of TIPS-TAP in a suitable organic

solvent (e.g., toluene, chlorobenzene). Deposit a thin film of TIPS-TAP onto the treated

substrate using a solution-based technique like spin-coating, drop-casting, or solution

shearing. The choice of solvent and deposition technique significantly influences the film

morphology and, consequently, the charge carrier mobility.

Annealing: Anneal the TIPS-TAP film to improve crystallinity and remove residual solvent.

The annealing temperature and duration should be optimized for the specific material and

solvent used.

Source and Drain Electrode Deposition: Deposit the source and drain electrodes (typically

Gold) through a shadow mask using thermal evaporation. The channel length (L) and width

(W) are defined by the shadow mask geometry.

Measurement Protocol:

Place the fabricated device in a probe station, preferably under an inert atmosphere (e.g.,

nitrogen or argon) to minimize degradation from air and moisture.

Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.

Output Characteristics: Measure the drain current (Id) as a function of the drain-source

voltage (Vds) for various constant gate-source voltages (Vgs).

Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source

voltage (Vgs) at a constant, high drain-source voltage (Vds) to ensure operation in the

saturation regime.

Data Analysis:

The charge carrier mobility in the saturation regime can be calculated from the transfer

characteristics using the following equation:
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Id = (μ * Ci * W) / (2 * L) * (Vgs - Vth)²

where:

Id is the drain current

μ is the charge carrier mobility

Ci is the capacitance per unit area of the gate dielectric

W is the channel width

L is the channel length

Vgs is the gate-source voltage

Vth is the threshold voltage

By plotting the square root of Id versus Vgs, the mobility (μ) can be extracted from the slope of

the linear region.

Space-Charge-Limited Current (SCLC) Measurement
The SCLC method is used to determine the bulk mobility of a material in a diode-like device

structure.

Device Fabrication (Hole-Only or Electron-Only Device):

Substrate: Use a pre-patterned indium tin oxide (ITO) coated glass substrate as the bottom

electrode.

Hole/Electron Injection Layer: Deposit a layer to facilitate the injection of a single type of

charge carrier. For a hole-only device, a layer of PEDOT:PSS is commonly used. For an

electron-only device, a low work function metal like calcium or a layer of ZnO can be

employed.

Organic Semiconductor Deposition: Deposit a relatively thick film (typically > 100 nm) of

TIPS-TAP onto the injection layer.
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Top Electrode: Deposit a top electrode that selectively collects the injected charge carrier.

For a hole-only device, a high work function metal like gold or silver is used. For an electron-

only device, a low work function metal like aluminum or calcium is used.

Measurement Protocol:

Connect the top and bottom electrodes to a source-measure unit.

Apply a voltage ramp and measure the resulting current density (J) in the dark.

Data Analysis:

In the trap-free SCLC regime, the current density is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)

where:

J is the current density

ε₀ is the permittivity of free space

εᵣ is the relative permittivity of the organic semiconductor

μ is the charge carrier mobility

V is the applied voltage

d is the thickness of the organic film

By plotting J versus V² on a log-log scale, a region with a slope of 2 should be observed, from

which the mobility can be extracted.

Time-of-Flight (ToF) Measurement
The ToF technique directly measures the time it takes for charge carriers to travel across a

known thickness of the material under an applied electric field.

Sample Preparation:
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Prepare a thick, uniform film or a single crystal of TIPS-TAP.

Sandwich the material between two electrodes, one of which must be semi-transparent to

allow for photoexcitation.

Measurement Protocol:

Apply a DC voltage across the sample.

A short pulse of light (typically from a laser) with a photon energy greater than the bandgap

of TIPS-TAP is directed through the semi-transparent electrode, creating a sheet of charge

carriers near this electrode.

The applied electric field causes these charge carriers to drift towards the opposite

electrode.

The transient photocurrent is measured as a function of time using a fast oscilloscope.

Data Analysis:

The transit time (tT) is the time it takes for the charge carriers to traverse the sample. It is

typically identified as a "kink" in the photocurrent transient when plotted on a log-log scale. The

mobility is then calculated using:

μ = d² / (V * tT)

where:

μ is the charge carrier mobility

d is the sample thickness

V is the applied voltage

tT is the transit time
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Device Fabrication

Measurement Data Analysis

Substrate Cleaning Surface Treatment TIPS-TAP Deposition Annealing Electrode Deposition Probe Station

Output Characteristics

Transfer Characteristics Plot Sqrt(Id) vs. Vgs Extract Mobility

Click to download full resolution via product page

Workflow for FET-based charge carrier mobility measurement.

Device Fabrication Measurement Data Analysis

ITO Substrate Injection Layer TIPS-TAP Deposition Top Electrode Source-Measure Unit J-V Measurement Log-Log Plot of J vs. V^2 Extract Mobility (Mott-Gurney)

Click to download full resolution via product page

Workflow for SCLC-based charge carrier mobility measurement.

Sample Preparation Measurement Data Analysis

Thick Film/Crystal Sandwich Electrodes Apply DC Voltage Pulsed Laser Excitation Measure Transient Photocurrent Log-Log Plot of Photocurrent Determine Transit Time (tT) Calculate Mobility

Click to download full resolution via product page

Workflow for ToF-based charge carrier mobility measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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